5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine
Description
Properties
IUPAC Name |
5-bromo-6-methyl-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-3-5(8)2-4-6(9)11-12-7(4)10-3/h2H,1H3,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCVFKIHSUSHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NNC(=C2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selection of Biselectrophiles
β-Ketoesters or β-diketones functionalized with bromo and methyl groups serve as ideal biselectrophiles. For example, ethyl 3-bromo-4-methylacetoacetate could react with 3-aminopyrazole under acidic conditions (e.g., acetic acid or HCl) to form the pyridine ring via consecutive nucleophilic attacks and dehydration. The methyl group at C6 originates from the β-ketoester’s alkyl chain, while bromination at C5 is achieved through pre-functionalization of the biselectrophile.
Mechanistic Considerations
The reaction proceeds through initial attack of the 3-aminopyrazole’s amino group on the carbonyl carbon of the β-ketoester, followed by cyclization and dehydration. Computational studies suggest that electronic effects from the bromo substituent influence the regioselectivity of ring closure, favoring formation of the 5-bromo derivative.
One-Pot Synthesis via Azlactone Intermediates
A solvent-free one-pot method, adapted from recent advancements in pyrazolo[3,4-b]pyridine synthesis, offers a streamlined route to the target compound. This approach involves two key stages:
-
Formation of a dihydropyridone intermediate via condensation of 3-aminopyrazole with a substituted azlactone.
-
Elimination of benzamide in a superbasic medium (e.g., t-BuOK/DMSO) to aromatize the pyridine ring.
Reaction Optimization
Using azlactones derived from bromo-substituted aldehydes (e.g., 5-bromo-2-methylbenzaldehyde) enables direct incorporation of the bromo and methyl groups. For instance, heating 3-aminopyrazole with 5-bromo-2-methylbenzaldehyde-derived azlactone under solvent-free conditions at 150°C yields the dihydro intermediate, which is subsequently treated with t-BuOK/DMSO to afford the final product in yields exceeding 70%.
Table 1: Optimization of One-Pot Synthesis Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 150°C | 73 |
| Base | t-BuOK (1.5 equiv) | 81 |
| Solvent | DMSO | 68 |
| Reaction Time | 1.5 hours | 75 |
Post-Synthetic Functionalization Techniques
When cyclocondensation methods fail to introduce substituents directly, post-synthetic modifications become critical.
Directed Bromination
Electrophilic bromination using N-bromosuccinimide (NBS) can introduce bromine at C5 if the pyrazolo[3,4-b]pyridine core lacks this substituent. The amine group at C3 acts as an ortho/para-directing group, favoring bromination at C5 over C4 or C6. For example, treating 6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine with NBS in acetonitrile at 80°C selectively yields the 5-bromo derivative in 65% yield.
Methylation Strategies
Methyl groups at C6 are typically introduced via:
-
Alkylation of a pre-formed pyrazolo[3,4-b]pyridine using methyl iodide and a strong base (e.g., NaH).
-
Use of methyl-containing biselectrophiles during cyclocondensation to avoid post-synthetic steps.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Key Synthetic Methods
| Method | Starting Materials | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | 3-Aminopyrazole, β-ketoester | 58 | 95 |
| One-Pot Synthesis | 3-Aminopyrazole, Azlactone | 73 | 98 |
| Post-Synthetic Bromination | 6-Methyl precursor, NBS | 65 | 90 |
The one-pot method outperforms traditional cyclocondensation in yield and purity, attributed to reduced intermediate isolation steps . However, cyclocondensation remains valuable for accessing derivatives with complex substitution patterns.
Chemical Reactions Analysis
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of small-molecule inhibitors targeting various kinases, including tropomyosin receptor kinases (TRKs).
Biological Studies: The compound is used in biological studies to investigate its effects on cell proliferation, differentiation, and survival.
Drug Discovery: The compound is explored in drug discovery programs for its potential to inhibit specific molecular targets involved in disease pathways.
Mechanism of Action
The mechanism of action of 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves the inhibition of specific kinases, such as tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. By inhibiting these kinases, the compound can disrupt these pathways, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine analogs:
Key Observations :
- Bromo substituents increase molecular weight and boiling point compared to methyl or fluoro groups .
- Planarity of the pyrazolo[3,4-b]pyridine core is critical for biological activity; bulky substituents (e.g., aryl groups) at C4/C6 enhance kinase inhibition .
Kinase Inhibition
- 5-Bromo derivatives (e.g., CAS 405224-24-0) are associated with GSK-3 inhibition , a target for neurodegenerative diseases .
- 4,6-Diaryl-substituted analogs (e.g., 4,6-diphenyl) exhibit potent MNK1/2 inhibitory activity, with IC₅₀ values in the nanomolar range .
- Methyl-substituted derivatives (e.g., CAS 79173-38-9) demonstrate anticancer and fluorescence properties , likely due to enhanced electron-donating effects .
Antimalarial and Antimicrobial Activity
Biological Activity
5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with bromo-substituted pyridines. The detailed synthetic routes can vary based on the desired substituents and functional groups on the pyrazole ring.
Anticancer Activity
Recent studies have demonstrated the potential of pyrazolo[3,4-b]pyridine derivatives, including this compound, in cancer therapy. For instance, research has shown that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines:
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 9a | Hela | 2.59 | S phase arrest and apoptosis induction |
| 14g | MCF7 | 4.66 | G2/M phase arrest |
| 14g | HCT-116 | 1.98 | S phase arrest |
In these studies, the compounds exhibited significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives have also been explored. Compounds in this class have shown promising results in inhibiting cyclooxygenase (COX) enzymes:
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| 3b | 19.45 | 42.1 |
| 4b | 26.04 | 31.4 |
| 4d | 28.39 | 23.8 |
These results indicate that certain derivatives can effectively reduce inflammation by inhibiting COX enzyme activity .
Case Studies and Research Findings
Several case studies have highlighted the pharmacological potential of pyrazolo[3,4-b]pyridine derivatives:
- Cancer Cell Line Studies : A series of derivatives were tested against Hela and MCF7 cell lines, revealing that specific substitutions enhance anticancer activity significantly.
- In Vivo Studies : In animal models of inflammation induced by carrageenan and cotton pellet granuloma, certain derivatives demonstrated anti-inflammatory effects comparable to established drugs like indomethacin .
Q & A
Basic Synthesis Optimization
Q: How can reaction conditions be optimized for synthesizing 5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine to improve yield and purity? A: Key steps include:
- Reagent selection : Use hydrazine hydrate in ethanol under reflux to cyclize intermediates like 2-chloro-6-methyl-nicotinonitrile derivatives, as demonstrated in analogous pyrazolo[3,4-b]pyridin-3-amine syntheses .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency during N-functionalization steps .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures effectively isolates the product. Monitor purity via TLC and confirm with NMR (e.g., NH₂ protons at δ 4.59–4.87 ppm and pyrazole-NH at δ ~12 ppm) .
Advanced Structural Characterization
Q: What advanced techniques resolve ambiguities in the structural assignment of this compound derivatives? A:
- X-ray crystallography : Resolves regiochemistry and confirms substituent positions, as shown in studies of 5,6-dimethyl analogs .
- 2D NMR (HSQC, HMBC) : Differentiates between NH₂ and pyrazole-NH protons and assigns carbon environments (e.g., C-3 amine vs. pyrazole carbons) .
- IR spectroscopy : Absence of CN stretching (~2220 cm⁻¹) and presence of NH stretching (3448–3176 cm⁻¹) confirm cyclization .
Biological Activity Evaluation
Q: How can researchers design experiments to evaluate the anticancer potential of this compound? A:
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., HCT 116, MDA-MB231) using MTT assays, referencing protocols for pyrazolo[3,4-b]pyridine derivatives .
- Target identification : Perform kinase inhibition screens (e.g., FGFR isoforms) due to structural similarity to FGFR inhibitors .
- Structure-activity relationship (SAR) : Modify the bromo and methyl substituents to assess effects on potency and selectivity .
Mechanistic Studies via Computational Methods
Q: Which computational approaches predict the binding mode of this compound to biological targets? A:
- Molecular docking : Use software like AutoDock Vina to model interactions with FGFR1 or GSK-3β, leveraging crystallographic data from related analogs .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking poses .
- Pharmacophore modeling : Identify critical hydrogen-bonding (NH₂) and hydrophobic (Br, CH₃) features for activity .
Analytical Method Development
Q: How can HPLC methods be validated for quantifying this compound in reaction mixtures? A:
- Column selection : Use C18 columns with mobile phases like methanol/water (70:30) + 0.1% TFA for optimal retention .
- Detection : UV detection at λ = 254 nm (π→π* transitions of the pyrazole-pyridine core) .
- Validation parameters : Establish linearity (R² > 0.99), LOD/LOQ (<1 µg/mL), and precision (%RSD < 2%) per ICH guidelines .
Data Contradiction Analysis
Q: How to address discrepancies in reported synthetic yields for pyrazolo[3,4-b]pyridin-3-amine derivatives? A:
- Re-examine reaction conditions : Trace moisture or oxygen sensitivity may explain variability; use Schlenk techniques for air-sensitive steps .
- Characterize byproducts : LC-MS can identify side products (e.g., dehalogenated intermediates) that reduce yield .
- Reproduce literature protocols : Compare results with studies using identical reagents (e.g., PCl₅ vs. POCl₃ for nitrile cyclization) .
Crystallography and Polymorphism
Q: What crystallographic data support the solid-state structure of this compound? A:
- Unit cell parameters : For analogs like 5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine, monoclinic systems (space group P2₁/c) are typical .
- Hydrogen bonding : NH₂ groups form intermolecular H-bonds with pyridine N atoms, stabilizing the lattice .
- Polymorphism screening : Use solvent-drop grinding with ethanol or acetonitrile to identify stable forms .
Handling Challenges
Q: What strategies mitigate solubility and stability issues during biological testing? A:
- Solubility enhancement : Use DMSO for stock solutions (≤10% v/v in assays) or formulate with cyclodextrins .
- Stability monitoring : Store at −20°C under argon; track degradation via HPLC (e.g., debromination or oxidation byproducts) .
- Prodrug design : Introduce acetyl-protected amines to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
